molecular formula C13H16N2O2 B14904054 3-Benzyl-5-propylimidazolidine-2,4-dione

3-Benzyl-5-propylimidazolidine-2,4-dione

Cat. No.: B14904054
M. Wt: 232.28 g/mol
InChI Key: VCEANLXUNGQGKN-UHFFFAOYSA-N
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Description

3-Benzyl-5-propylimidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C13H16N2O2 It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-propylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with propylisocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic conditions to yield the desired imidazolidine-2,4-dione compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of the urea intermediate, followed by cyclization in the presence of a suitable acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different substituents.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and benzyl chloride are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylthiazolidine-2,4-dione: This compound shares a similar core structure but contains a sulfur atom, which imparts different biological properties.

    5-Phenylimidazolidine-2,4-dione: Similar in structure but with a phenyl group instead of a benzyl group, leading to variations in activity.

Uniqueness

3-Benzyl-5-propylimidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl and propyl groups makes it a versatile compound with a wide range of applications in scientific research.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-benzyl-5-propylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-2-6-11-12(16)15(13(17)14-11)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)

InChI Key

VCEANLXUNGQGKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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